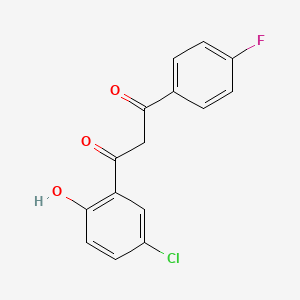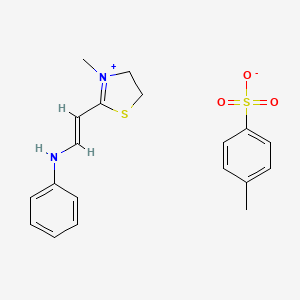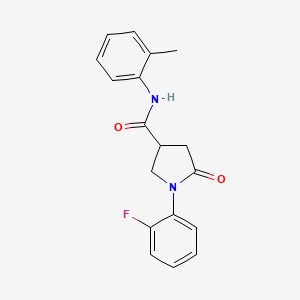
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione, also known as EF24, is a synthetic curcumin analog that has gained attention in recent years due to its potential therapeutic properties. The compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. EF24 has been synthesized to improve upon curcumin's limitations, such as poor solubility and bioavailability, and to enhance its therapeutic potential.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. The compound has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has good stability and solubility, which makes it suitable for use in cell culture and animal studies. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations, including its limited bioavailability and rapid metabolism in vivo. These limitations may need to be addressed in future studies to fully realize the therapeutic potential of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, as this compound has been found to enhance the activity of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases.
Synthesemethoden
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 3-(4-fluorophenyl)-3-oxopropanoic acid. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. The compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-3-6-13(18)12(7-10)15(20)8-14(19)9-1-4-11(17)5-2-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFZUJYPSVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5359692.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)